Cas no 190256-95-2 (2-4-(pyrrolidin-1-yl)phenylbutanoic acid)
2-4-(pyrrolidin-1-yl)phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-4-(pyrrolidin-1-yl)phenylbutanoic acid
- SCHEMBL6625037
- EN300-1787074
- 190256-95-2
- 2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
-
- Inchi: 1S/C14H19NO2/c1-2-13(14(16)17)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8,13H,2-4,9-10H2,1H3,(H,16,17)
- InChI Key: IEOKUIRQSXGRBG-UHFFFAOYSA-N
- SMILES: OC(C(CC)C1C=CC(=CC=1)N1CCCC1)=O
Computed Properties
- Exact Mass: 233.141578849g/mol
- Monoisotopic Mass: 233.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 40.5Ų
2-4-(pyrrolidin-1-yl)phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787074-0.05g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1787074-0.1g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1787074-0.25g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1787074-0.5g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1787074-1.0g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1787074-2.5g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1787074-5.0g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1787074-10.0g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1787074-1g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1787074-5g |
2-[4-(pyrrolidin-1-yl)phenyl]butanoic acid |
190256-95-2 | 5g |
$3105.0 | 2023-09-19 |
2-4-(pyrrolidin-1-yl)phenylbutanoic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-4-(pyrrolidin-1-yl)phenylbutanoic acid
Introduction to 2-4-(pyrrolidin-1-ylphenylbutanoic acid) and Its Significance in Modern Chemical Research
2-4-(pyrrolidin-1-ylphenylbutanoic acid), identified by its CAS number 190256-95-2, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines a pyrrolidin-1-yl moiety with a phenylbutanoic acid backbone, making it a versatile scaffold for the development of novel bioactive agents. The unique combination of these structural elements not only contributes to its chemical properties but also opens up diverse possibilities for its application in drug discovery and therapeutic interventions.
The pyrrolidin-1-yl group, a nitrogen-containing heterocycle, is well-known for its presence in numerous pharmacologically active compounds. Its ability to form stable hydrogen bonds and interact with biological targets makes it an attractive component in the design of small-molecule drugs. In contrast, the phenylbutanoic acid moiety introduces hydrophobicity and metabolic stability, which are crucial factors in the pharmacokinetic profile of a drug candidate. The synergistic effect of these two components in 2-4-(pyrrolidin-1-ylphenylbutanoic acid) suggests potential applications in modulating various biological pathways.
pyrrolidin-1-ylphenylbutanoic acid) are being explored for their potential to interact with specific enzymes and receptors involved in disease mechanisms. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are key players in cancer signaling pathways. The precise structural features of this molecule allow for fine-tuning of its interactions with biological targets, making it a promising candidate for further investigation.
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